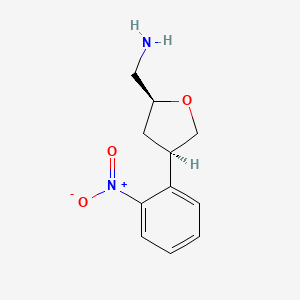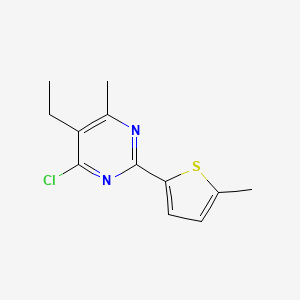
3-(Difluoromethyl)-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-5-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-fluorobenzonitrile may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the nitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions . The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzonitriles, while oxidation can produce difluoromethyl alcohols .
Scientific Research Applications
3-(Difluoromethyl)-5-fluorobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes . This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group and is used in the synthesis of fungicides.
Difluoromethyl sulfone: Another compound with a difluoromethyl group, used as a difluoromethylating agent in organic synthesis.
Uniqueness
3-(Difluoromethyl)-5-fluorobenzonitrile is unique due to its combination of a difluoromethyl group, a fluorine atom, and a nitrile group on a benzene ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C8H4F3N |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8H |
InChI Key |
NUMRZSOZZGYZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(1S)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13333526.png)




![Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13333555.png)

![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13333561.png)
